molecular formula C7H5F4N B12958545 2-(Difluoromethyl)-3,4-difluoroaniline

2-(Difluoromethyl)-3,4-difluoroaniline

Katalognummer: B12958545
Molekulargewicht: 179.11 g/mol
InChI-Schlüssel: QOBBTDXKKQCGAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethyl)-3,4-difluoroaniline is an organic compound that belongs to the class of fluorinated aromatic amines. This compound is characterized by the presence of two fluorine atoms and a difluoromethyl group attached to an aniline ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability, lipophilicity, and the ability to form strong hydrogen bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-3,4-difluoroaniline typically involves the introduction of fluorine atoms into the aromatic ring through various fluorination reactions. One common method is the electrophilic aromatic substitution reaction, where aniline derivatives are treated with fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The difluoromethyl group can be introduced using difluoromethylating reagents like difluoromethyl sulfone or difluoromethyl zinc bromide under appropriate reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled introduction of fluorine atoms. The use of metal catalysts, such as palladium or copper, can enhance the selectivity and yield of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethyl)-3,4-difluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethyl)-3,4-difluoroaniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Difluoromethyl)-3,4-difluoroaniline involves its interaction with various molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to biological targets. Additionally, the presence of fluorine atoms increases the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Trifluoromethyl)-3,4-difluoroaniline
  • 2-(Difluoromethyl)-3,4-dichloroaniline
  • 2-(Difluoromethyl)-3,4-dibromoaniline

Uniqueness

2-(Difluoromethyl)-3,4-difluoroaniline is unique due to the presence of both difluoromethyl and difluoro groups, which impart distinct chemical properties such as increased metabolic stability and strong hydrogen bonding capabilities. Compared to similar compounds, it offers a balance of lipophilicity and hydrogen bond donor ability, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C7H5F4N

Molekulargewicht

179.11 g/mol

IUPAC-Name

2-(difluoromethyl)-3,4-difluoroaniline

InChI

InChI=1S/C7H5F4N/c8-3-1-2-4(12)5(6(3)9)7(10)11/h1-2,7H,12H2

InChI-Schlüssel

QOBBTDXKKQCGAZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1N)C(F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.